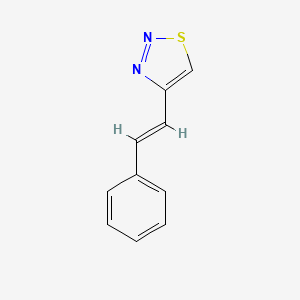

4-Styryl-1,2,3-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Styryl-1,2,3-thiadiazole is a chemical compound that has been studied for various applications . It has been used in various photovoltaic applications, such as dye-sensitized solar cells (DSSC) and organic light-emitting diodes (OLED) .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .

Molecular Structure Analysis

The structure of this compound was established by means of an elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .

Chemical Reactions Analysis

This compound demonstrates unique chemical properties, contributing to their utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis .

Physical And Chemical Properties Analysis

The physical properties of this compound largely depend on their specific isomeric form and any substituents they may carry. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .

Scientific Research Applications

Synthesis and Optimization

4-Styryl-1,2,3-thiadiazole derivatives have been explored for their potential in synthesizing bis heterocycles. An efficient synthesis methodology involving Lawesson's reagent and Propylphosphonic anhydride has been developed to produce these compounds in high yields. The olefin moiety in these compounds is pivotal for developing pyrazole and isoxazole rings through 1,3-dipolar cycloaddition methodology followed by oxidation (Guda, Gundala, Padmavathi, & Padmaja, 2014).

Antimicrobial and Cytotoxic Activities

This compound compounds have shown promise in antimicrobial and cytotoxic activities. For example, certain thiadiazole compounds with chloro substituents exhibited notable antibacterial and antifungal activities. One styryl oxadiazole compound demonstrated appreciable cytotoxic activity on lung carcinoma cells, suggesting its potential as a lead compound in cancer research (Swapna et al., 2013).

CNS Depressant and Anticonvulsant Activities

Some this compound derivatives have been synthesized and evaluated for central nervous system (CNS) depressant and anticonvulsant activities. These compounds, after administration to mice, displayed significant sedative-hypnotic activity and some also showed anticonvulsant effects in electroshock-induced seizure models (Jatav, Mishra, Kashaw, & Stables, 2008).

Corrosion Inhibition

This compound derivatives have also been studied for their role in corrosion inhibition. For instance, 2,5-bis(4-pyridyl)-1,3,4-thiadiazole has demonstrated effectiveness as a corrosion inhibitor for mild steel in various acidic media. The adsorption of these compounds on steel surfaces follows the Langmuir isotherm model, highlighting their potential in corrosion science (Lebrini, Bentiss, Vezin, & Lagrenée, 2006).

Medicinal Chemistry

Thiadiazoles, including 4-Styryl-1,2,3-thiadiazoles, are known for a wide range of biological activities. They exhibit properties like anticancer, antibacterial, antifungal, antitubercular, and anti-inflammatory effects. They are known to influence various enzymes such as carbonic anhydrase, cyclooxygenase, and phosphodiesterases, making them significant in medicinal chemistry (Matysiak, 2015).

Mechanism of Action

Target of Action

4-Styryl-1,2,3-thiadiazole is a potent heterocyclic compound that has shown significant biological activity against various human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The primary targets of this compound are these cancer cells, where it exhibits cytotoxic effects .

Mode of Action

The compound interacts with its targets by bonding and hydrophobic interaction with key amino acid residues . This interaction disrupts the normal functioning of the cancer cells, leading to their death . It’s also suggested that 1,3,4-thiadiazole molecules interfere with DNA synthesis, consequently inhibiting replication of both human tumor and bacterial cells .

Biochemical Pathways

It’s known that the compound can affect mycelial growth by disrupting membrane integrity . This disruption can lead to downstream effects such as cell death .

Pharmacokinetics

Many anticancer drugs are characterized by high systemic toxicity mainly due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the growth of cancer cells. The compound has shown potent anti-cancer activities with GI 50 values of 2.98, 2.85 and 2.53 μM against MCF-7, A549 and HepG-2 cell lines respectively . This indicates that the compound is effective in reducing the viability of these cancer cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy, with higher concentrations leading to greater disruption of membrane integrity . .

Future Directions

Thiadiazoles have a variety of applications in different scientific fields due to their versatile properties. In pharmaceuticals, numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities . They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties, to name just a few . Therefore, the future directions of 4-Styryl-1,2,3-thiadiazole could be in the development of new antimicrobial agents and other pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

4-Styryl-1,2,3-thiadiazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that 1,3,4-substituted-thiadiazole derivatives have shown potent anti-cancer activities, indicating that they may interact with key enzymes and proteins involved in cell proliferation .

Cellular Effects

The cellular effects of this compound have been studied in the context of its potential as an anticancer agent. It has been found to exert cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) cells .

Molecular Mechanism

Molecular modeling studies have suggested that the 1,3,4-substituted-thiadiazole moiety plays a crucial role in bonding and hydrophobic interaction with key amino acid residues .

Properties

IUPAC Name |

4-[(E)-2-phenylethenyl]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c1-2-4-9(5-3-1)6-7-10-8-13-12-11-10/h1-8H/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWUWMROYZSXNO-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2818876.png)

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818880.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2818882.png)

![Tert-butyl 1-(aminomethyl)-4-(methylcarbamoyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2818889.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2818891.png)

![4-[benzyl(methyl)amino]-N-(3-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2818899.png)